N-Methyl-D3-glycine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

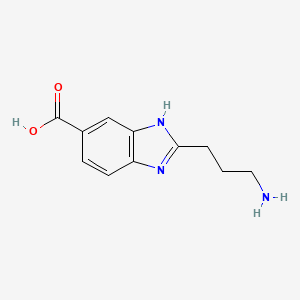

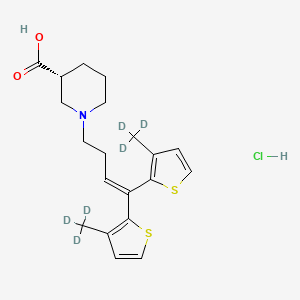

“N-Methyl-D3-glycine hcl” is the labeled analogue of N,N-Dimethylglycine . It is a derivative of the amino acid Glycine . The molecular formula of “this compound” is C3H5D3ClNO2 . The average mass is 128.573 Da and the monoisotopic mass is 128.043182 Da .

Synthesis Analysis

A synthetic process for the preparation of N,N dimethyl glycine (DMG) has been described in a patent . The process involves the neutralization of N,N-dimethyl glycine sodium salt with sulfuric acid. The N,N-dimethyl glycine sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethyl amine, and sodium cyanide followed by agitation with caustic soda beads .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a glycine backbone with a methyl-d3 group attached to the nitrogen . The molecular formula is CHDClNO .

Chemical Reactions Analysis

As a derivative of glycine, “this compound” may participate in similar chemical reactions. Glycine is known to function as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Scientific Research Applications

Enhancing Cognitive and Antidepressant Effects

N-Methyl-D3-glycine hcl, also known as GLYX-13, is a functional partial agonist at the N-methyl-D-aspartate receptor (NMDAR) glycine site, which plays a crucial role in learning, memory, and affective disorders. GLYX-13 has demonstrated the ability to enhance cognitive functions and exert rapid antidepressant effects without the psychotomimetic side effects associated with NMDAR antagonists. This compound facilitates antidepressant effects through NMDAR-triggered synaptic plasticity in the frontal cortex, offering a promising approach for treating affective disorders and enhancing cognitive functions (Moskal et al., 2014).

Improving Sleep Quality

Glycine, a non-essential amino acid, significantly ameliorates subjective sleep quality in individuals with insomniac tendencies. It induces a decrease in core body temperature, which is a mechanism underlying its effect on sleep. This decrease in temperature aids in the onset of sleep and is maintained during sleep in humans, suggesting glycine's potential as a therapeutic agent for enhancing sleep quality (Bannai & Kawai, 2012).

Schizophrenia Treatment

Glycine and its derivatives have shown potential in treating schizophrenia, particularly by targeting the NMDAR glycine site. Studies indicate significant beneficial effects on negative symptoms when compounds like glycine, D-serine, and sarcosine are added to antipsychotic treatments, highlighting their role as potential treatments for persistent negative symptoms of schizophrenia (Javitt, 2006).

Enhancing Cognitive Function in Brain Injury

Activation of the glycine/serine site of NMDARs by compounds such as D-cycloserine or D-serine has been shown to ameliorate cognitive deficits in models of traumatic brain injury, stroke, and neuroinflammation. This approach supports the notion that targeting the glycine/serine site could be a novel therapeutic strategy for cognitive impairments following brain injury, demonstrating the versatility of glycine site modulators (Biegon et al., 2018).

Plant Stress Resistance

Glycine betaine (GB) and proline accumulation in plants in response to environmental stresses such as drought and salinity suggests their roles in enhancing plant stress resistance. While the exact mechanisms of their beneficial effects remain under investigation, genetic engineering and exogenous application of these compounds have shown promise in improving plant tolerance to adverse conditions (Ashraf & Foolad, 2007).

Mechanism of Action

Target of Action

N-Methyl-D3-glycine HCl, also known as Sarcosine HCl , is a derivative of the amino acid glycine. Its primary targets are the GlyT2 receptors and the N-methyl-D-aspartic acid (NMDA) receptors . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the NMDA receptors, along with glutamate .

Mode of Action

This compound interacts with its targets by increasing the levels of glycine at the cerebellar nerve endings. This results in the activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA . Additionally, glycine potentiates the action of glutamate at the NMDA receptor .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

It is known that glycine, the parent compound, is chemically neutral and metabolically inert

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitory neurotransmitter and its facilitation of excitatory potential at the NMDA receptors . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Safety and Hazards

properties

IUPAC Name |

2-(trideuteriomethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIFIROCHIWAY-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347840-04-4 |

Source

|

| Record name | Glycine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347840-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)